

An In-depth Technical Guide to THP-PEG1-alcohol (CAS: 2162-31-4)

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Compound of Interest

Compound Name: THP-PEG1-alcohol

Cat. No.: B014903

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For Researchers, Scientists, and Drug Development Professionals

Introduction

THP-PEG1-alcohol, with the CAS number 2162-31-4, is a valuable heterobifunctional linker molecule widely employed in the fields of bioconjugation and medicinal chemistry. Its structure features a tetrahydropyran (THP) protected alcohol at one end and a single polyethylene glycol (PEG) unit with a terminal hydroxyl group at the other. This unique architecture makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of various substrates.

The THP group serves as a stable protecting group for the primary alcohol, allowing for selective reactions at the terminal hydroxyl of the PEG chain.^{[1][2][3]} This protecting group is stable under a wide range of non-acidic conditions and can be readily removed using mild acid catalysis.^{[1][3][4]} The short PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugates.^{[5][6]} This guide provides a comprehensive overview of the technical data, experimental protocols, and key applications of **THP-PEG1-alcohol**.

Chemical and Physical Properties

A summary of the key physicochemical properties of **THP-PEG1-alcohol** is presented in the table below, compiled from various chemical suppliers.

Property	Value	References
CAS Number	2162-31-4	[7][8]
Molecular Formula	C ₇ H ₁₄ O ₃	[8][9]
Molecular Weight	146.18 g/mol	[8][9]
Appearance	Liquid	[7]
Density	1.077 g/cm ³	[7]
Boiling Point	95°C @ 22 mmHg	[10]
Purity	≥97%	[8]
Synonyms	2-(2-hydroxyethoxy)tetrahydro-2H-pyran, 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethanol	[11][12][13]
Storage	4°C	[8]

Core Applications

THP-PEG1-alcohol is a key intermediate in several advanced chemical synthesis applications, primarily in the life sciences.

PROTAC Linker Synthesis

The most prominent application of **THP-PEG1-alcohol** is as a building block for the synthesis of PROTACs.[7][10] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[14][15] The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and orientation between the target protein and the E3 ligase.

THP-PEG1-alcohol provides a short, hydrophilic PEG spacer. The terminal hydroxyl group can be further functionalized to connect to either the target protein ligand or the E3 ligase ligand. The THP-protected alcohol allows for the sequential and controlled synthesis of the PROTAC molecule.

Protecting Group Chemistry and PEGylation

The THP group is a well-established protecting group for alcohols.^{[2][3][4]} **THP-PEG1-alcohol** can be used to introduce a short, hydroxyl-terminated PEG chain onto a molecule while the other end is protected. This is particularly useful in multi-step syntheses where selective modification of different functional groups is required. The process of attaching PEG chains, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.^{[16][17]} PEGylation can increase serum half-life, enhance stability, and reduce immunogenicity.^{[16][17]}

Experimental Protocols

While specific, detailed experimental protocols for the direct use of **THP-PEG1-alcohol** are not extensively published in peer-reviewed literature, the following sections provide generalized methodologies for its key applications based on established chemical principles.

General Protocol for the Synthesis of a PROTAC Linker Intermediate

This protocol outlines the functionalization of the terminal hydroxyl group of **THP-PEG1-alcohol**, a common initial step in PROTAC synthesis.

Materials:

- **THP-PEG1-alcohol** (1.0 eq)
- Activating agent (e.g., p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl)) (1.1 eq)
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or other non-nucleophilic base (1.5 eq)
- Amine-containing E3 ligase ligand or warhead (1.2 eq)
- Anhydrous dimethylformamide (DMF)
- Sodium bicarbonate solution (saturated)

- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Activation of the Hydroxyl Group:
 - Dissolve **THP-PEG1-alcohol** in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0°C in an ice bath.
 - Add triethylamine to the solution.
 - Slowly add the activating agent (e.g., TsCl) portion-wise.
 - Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
 - Quench the reaction with water and extract the product with DCM.
 - Wash the organic layer with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated THP-PEG1-linker.
- Conjugation to an Amine-Containing Ligand:
 - Dissolve the activated THP-PEG1-linker and the amine-containing E3 ligase ligand or warhead in anhydrous DMF.
 - Add a non-nucleophilic base such as diisopropylethylamine (DIPEA).

- Stir the reaction at room temperature or elevated temperature (e.g., 60°C) until completion, as monitored by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by flash column chromatography to yield the THP-protected PROTAC intermediate.

General Protocol for the Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to liberate the hydroxyl functionality.

Materials:

- THP-protected compound (1.0 eq)
- Acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), acetic acid, or mild HCl in an alcohol solvent)
- Methanol or ethanol
- Sodium bicarbonate solution (saturated)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

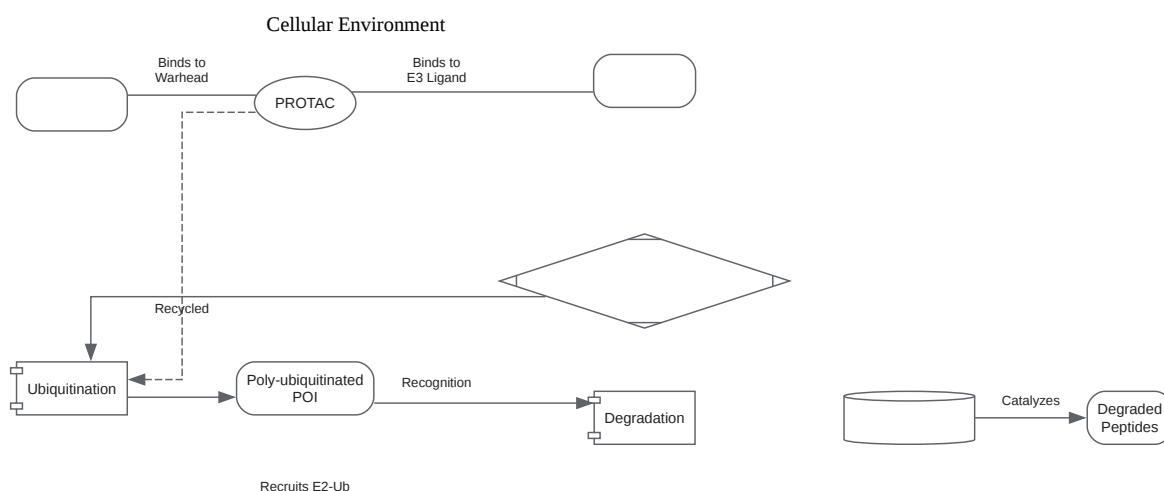
- Dissolve the THP-protected compound in methanol or ethanol.
- Add the acid catalyst (e.g., a catalytic amount of PPTS).

- Stir the reaction at room temperature and monitor its progress by TLC.
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography if necessary.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule, which is a key application area for linkers derived from **THP-PEG1-alcohol**.

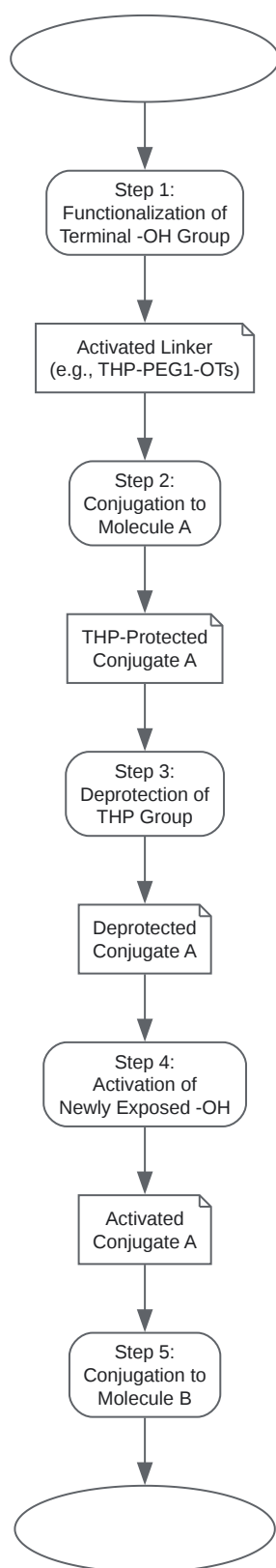


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Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for Bioconjugation

This diagram outlines a typical workflow for the use of a heterobifunctional linker like **THP-PEG1-alcohol** in a bioconjugation reaction.



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Caption: A generalized experimental workflow for bioconjugation.

Conclusion

THP-PEG1-alcohol (CAS 2162-31-4) is a versatile and valuable chemical tool for researchers in drug discovery and development. Its bifunctional nature, combining a stable THP protecting group with a hydrophilic PEG linker, allows for the controlled and sequential synthesis of complex biomolecules. Its primary application as a building block for PROTAC linkers highlights its importance in the rapidly advancing field of targeted protein degradation. This guide provides the essential technical information and generalized experimental frameworks to facilitate the effective use of **THP-PEG1-alcohol** in the laboratory.

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